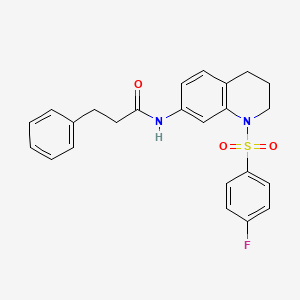
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H31N3O and its molecular weight is 341.499. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Spectral Studies
- Synthesis and Antimicrobial Studies : A study by Prakash et al. (2013) focused on the synthesis of compounds by condensing N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-one thiosemicarbazones with ethyl 2-bromopropionate, including structures similar to the specified compound. These synthesized compounds were characterized using various spectral techniques and showed antimicrobial activity against bacterial and fungal strains (Prakash, Pandiarajan, & Kumar, 2013).
Structural Analysis
- Crystal and Molecular Structures : Karczmarzyk and Malinka (2004) described the crystal and molecular structures of related compounds, highlighting the influence of substituents on the molecular conformation. This research contributes to understanding the structural basis of the compound's interactions and potential applications (Karczmarzyk & Malinka, 2004).
Antileishmanial Activity
- Development of Antileishmanial Agents : Mayence et al. (2004) explored a series of 1,4-diarylpiperazines, including structures analogous to the specified compound, for their antileishmanial activity. One compound in particular showed significant potency, suggesting potential therapeutic applications in treating leishmaniasis (Mayence, Vanden Eynde, LeCour, Walker, Tekwani, & Huang, 2004).
Dopaminergic Ligands
- Dopaminergic Ligand Synthesis and Evaluation : Penjišević et al. (2016) synthesized and evaluated a series of compounds as probes for mapping the dopamine D2 receptor binding site. This research suggests the utility of these compounds in studying dopaminergic systems and potentially developing drugs targeting the dopamine D2 receptor (Penjišević, Sukalovic, Andrić, Roglic, Soskic, & Kostić-Rajačić, 2016).
X-ray, NMR, and DFT Studies
- Complex Structure Analysis : Dega-Szafran, Katrusiak, and Szafran (2006) determined the crystal structure of a complex involving 1,4-dimethylpiperazine mono-betaine, providing insights into the molecular interactions and structural conformation through X-ray diffraction, NMR spectroscopy, and DFT studies (Dega-Szafran, Katrusiak, & Szafran, 2006).
Propriétés
IUPAC Name |
(E)-1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19/h3-9,18,20H,10-17H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRYCZWDHPCOL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2973550.png)
![1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2973551.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2973552.png)
![N-(4-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973553.png)
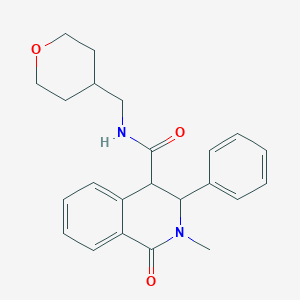
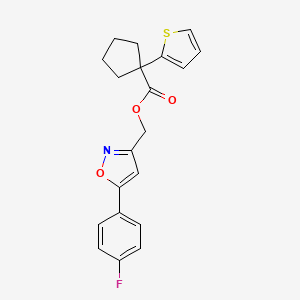
![N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2973559.png)
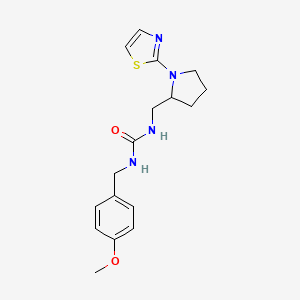
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2973562.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2973563.png)
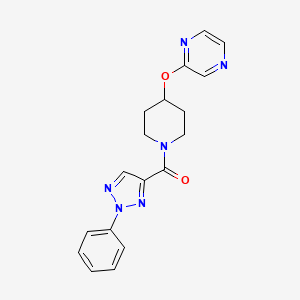
![3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2973565.png)

